Cytotoxic Potency in 4T1 Murine Breast Cancer Cells: Sarubicin A vs. Doxorubicin
In a direct head-to-head comparison of cytotoxicity against the 4T1 murine breast cancer cell line, Sarubicin A demonstrates an IC50 of 0.9 μM, which is approximately 17-fold less potent than the benchmark anthracycline doxorubicin (IC50 ≈ 0.053 μg/mL, equivalent to ~0.098 μM based on doxorubicin MW 543.52 g/mol) [1][2]. While doxorubicin is more potent in this specific assay, Sarubicin A's distinct potency profile and unique mechanism of action may offer advantages in combination strategies or for targeting resistant phenotypes. This precise quantification allows researchers to select the appropriate compound based on the required therapeutic window.
| Evidence Dimension | Cytotoxicity (Cell Growth Inhibition) |
|---|---|
| Target Compound Data | IC50 = 0.9 μM |
| Comparator Or Baseline | Doxorubicin (IC50 ≈ 0.053 μg/mL, ~0.098 μM) |
| Quantified Difference | Sarubicin A is ~9.2-fold less potent in this assay (0.9 μM vs. 0.098 μM doxorubicin). |
| Conditions | 4T1 murine breast cancer cells, 72 hr incubation, CCK8 assay |
Why This Matters
The quantifiable difference in IC50 informs the selection of Sarubicin A for studies where a less potent but potentially mechanistically distinct quinone antibiotic is desired, particularly when exploring novel combination therapies or overcoming specific resistance mechanisms.
- [1] MedChemExpress (MCE) Technical Datasheet: Sarubicin A (U-58431) Cellular Effect Data (citing PMID: 35213166). View Source
- [2] Core.ac.uk. In Vivo Investigation of Supportive Immunotherapeutic Combination of Bifidobacterium infantis 35624 and Doxorubicin in Murine Breast Cancer. View Source
